molecular formula C7H9Cl2FN2 B13509897 1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride

1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride

Cat. No.: B13509897
M. Wt: 211.06 g/mol
InChI Key: CIOMKZWKOBFAHD-UHFFFAOYSA-N
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Description

1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride is a synthetic molecule that has garnered significant attention in the scientific community due to its unique physical and chemical properties. This compound is classified as an agonist for the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel found in the central and peripheral nervous systems. The α7 nicotinic acetylcholine receptor plays a critical role in cognitive function, memory, learning, and neuroprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride can be synthesized through various methods, including reductive amination, nucleophilic substitution, and palladium-catalyzed coupling reactions. The compound can be characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide) . The reaction conditions vary depending on the specific reaction being performed but typically involve controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce corresponding oxides, while substitution reactions may yield various substituted derivatives of the original compound .

Scientific Research Applications

1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on biological systems, particularly its interaction with the α7 nicotinic acetylcholine receptor.

    Medicine: Investigated for its potential therapeutic effects on neurological disorders such as Alzheimer’s disease, schizophrenia, and depression.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride involves its interaction with the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that, when activated by the compound, allows the flow of ions such as calcium and sodium into the cell. This ion flow triggers various intracellular signaling pathways that contribute to the compound’s effects on cognitive function, memory, learning, and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

  • (6-Methylpyridin-2-yl)methanamine hydrochloride
  • (3-Fluoropyridin-2-yl)methanamine hydrochloride

Uniqueness

1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct physical and chemical properties. This unique structure allows it to interact selectively with the α7 nicotinic acetylcholine receptor, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C7H9Cl2FN2

Molecular Weight

211.06 g/mol

IUPAC Name

(6-chloro-3-fluoro-5-methylpyridin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H8ClFN2.ClH/c1-4-2-5(9)6(3-10)11-7(4)8;/h2H,3,10H2,1H3;1H

InChI Key

CIOMKZWKOBFAHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1Cl)CN)F.Cl

Origin of Product

United States

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